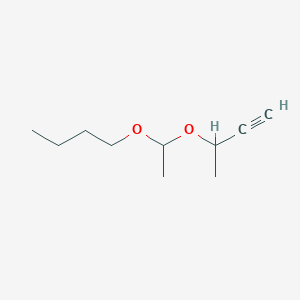
3-(1-Butoxyethoxy)but-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Butoxyethoxy)but-1-yne is an organic compound that belongs to the class of alkynes. It is characterized by the presence of a triple bond between two carbon atoms and an ether functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butoxyethoxy)but-1-yne can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-butyne with potassium carbonate in the presence of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by the addition of 1-bromo-2-butyne dropwise. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Butoxyethoxy)but-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) and organolithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(1-Butoxyethoxy)but-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-Butoxyethoxy)but-1-yne involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of the triple bond and ether group allows it to participate in a wide range of chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butyne: A terminal acetylenic compound with similar reactivity but different substituents.
1-Buten-3-yne: Another alkyne with a different substitution pattern, leading to distinct chemical properties.
Uniqueness
3-(1-Butoxyethoxy)but-1-yne is unique due to its specific combination of a triple bond and ether functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
820-01-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(1-but-3-yn-2-yloxyethoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-5-7-8-11-10(4)12-9(3)6-2/h2,9-10H,5,7-8H2,1,3-4H3 |
InChI Key |
ZWGDCSLTAHURDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OC(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















